molecular formula C9H12F6O3 B8637324 Oxetane, 3,3-bis[(2,2,2-trifluoroethoxy)methyl]- CAS No. 136163-10-5

Oxetane, 3,3-bis[(2,2,2-trifluoroethoxy)methyl]-

Cat. No.: B8637324
CAS No.: 136163-10-5
M. Wt: 282.18 g/mol
InChI Key: VMJRXKQPAMYKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxetane, 3,3-bis[(2,2,2-trifluoroethoxy)methyl]- is a useful research compound. Its molecular formula is C9H12F6O3 and its molecular weight is 282.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxetane, 3,3-bis[(2,2,2-trifluoroethoxy)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxetane, 3,3-bis[(2,2,2-trifluoroethoxy)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

136163-10-5

Molecular Formula

C9H12F6O3

Molecular Weight

282.18 g/mol

IUPAC Name

3,3-bis(2,2,2-trifluoroethoxymethyl)oxetane

InChI

InChI=1S/C9H12F6O3/c10-8(11,12)5-17-3-7(1-16-2-7)4-18-6-9(13,14)15/h1-6H2

InChI Key

VMJRXKQPAMYKLG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(COCC(F)(F)F)COCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2 L round-bottom flask fitted with a mechanical stirrer, condenser and a thermometer was charged with 3,3-bis-(bromomethyl)oxetane (300 g, 1.2 mol), trifluoroethanol (284 g, 2.8 mol), tetrabutylammonium bromide (39.9 g, 0.12 mol) and water (265 mL). The mixture was heated to 85° C. and a 50% aqueous potassium hydroxide solution (672 g, 5.1 mol) was added via an additional funnel over a period of 3 h. The progress of the reaction was monitored by GLC and when greater than 99% of 3,3-bis-(bromomethyl)oxetane was consumed, the reaction mixture was cooled to room temperature and diluted with water (500 mL). The organic phase was separated and washed with 2% aqueous potassium hydroxide solution (500 mL) and water (500 mL). The crude product was then distilled under reduced pressure (bp=103° C./5 mm/Hg) to give 278 g (80% of greater than 99% pure (GLC) 3,3-bis(-2,2,2-trifluoroethoxymethyl)oxetane, a colorless oil. Spectral analysis revealed that the product prepared by this process was identical with B6-FOX monomer prepared by Procedure A.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
284 g
Type
reactant
Reaction Step One
Quantity
39.9 g
Type
catalyst
Reaction Step One
Name
Quantity
265 mL
Type
solvent
Reaction Step One
Quantity
672 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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